Mometasone Furoate EP Impurity C, chemically identified as 21′-chloro-(16′α-methyl-3′,11′,20′-trioxo-pregna-1′,4′-dien-17′-yl)-furan-2-carboxylate, is a known process impurity of the synthetic corticosteroid Mometasone Furoate. [, ] This impurity arises during the industrial manufacturing process of Mometasone Furoate. [, ] Its presence necessitates detection and quantification as per regulatory requirements for pharmaceutical products. [, ] The availability of Mometasone Furoate EP Impurity C in sufficient quantity and purity is crucial for several scientific research applications, including:
The multi-gram scale synthesis of Mometasone Furoate EP Impurity C involves a crucial final acylation step. [] While the specific details of the complete synthesis are not explicitly provided in the analyzed papers, the final step involves the conversion of a difuroate enol ether intermediate. [] This intermediate, formed during the synthesis process, undergoes further reaction to yield the target impurity C. [] A systematic investigation of this acylation step has been conducted, highlighting its significance in the overall synthesis pathway. []
As Mometasone Furoate EP Impurity C is primarily studied in the context of pharmaceutical analysis and quality control, its mechanism of action is not a primary focus of research. [, , , ] Information regarding its biological activity or potential interactions with biological targets is limited in the provided abstracts.
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: 141-46-8
CAS No.:
CAS No.: